molecular formula C15H18N4O3S2 B5340779 Butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 329921-14-4

Butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B5340779
CAS No.: 329921-14-4
M. Wt: 366.5 g/mol
InChI Key: FZEIKQZETAMBKM-UHFFFAOYSA-N
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Description

Butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound designed for research applications, built around the privileged 2-amino-1,3,4-thiadiazole scaffold. This heterocyclic core is extensively studied in medicinal chemistry due to its broad spectrum of pharmacological activities and its ability to serve as a bioisostere for pyrimidine and other aromatic rings, which can enhance lipophilicity and improve biological properties . The 2-amino-1,3,4-thiadiazole moiety is known for its high aromaticity, which confers significant in vivo stability and low toxicity in higher vertebrates . Furthermore, its mesoionic nature allows derivatives to cross cellular membranes efficiently, leading to good oral absorption and bioavailability in research models . The specific molecular architecture of this compound, which incorporates a benzoate ester linked via an amide bond, suggests potential for probing various biological targets. Researchers are investigating similar 1,3,4-thiadiazole derivatives for their antimicrobial , anticancer , and enzyme-inhibitory activities . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

butyl 4-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-2-3-8-22-13(21)10-4-6-11(7-5-10)17-12(20)9-23-15-19-18-14(16)24-15/h4-7H,2-3,8-9H2,1H3,(H2,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEIKQZETAMBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701153706
Record name Butyl 4-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329921-14-4
Record name Butyl 4-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329921-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 4-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with butyl 4-aminobenzoate in the presence of an appropriate coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-amino-1,3,4-thiadiazole ring contains electron-deficient nitrogen atoms at positions 1 and 3, making it susceptible to nucleophilic substitution. Key reactions include:

Reaction Type Conditions/Reagents Outcome Yield Reference
Alkylation Alkyl halides (e.g., CH₃I, C₂H₅Br) in DMF, K₂CO₃Substitution at N-1 or N-3 positions, forming alkylated thiadiazole derivatives.65–78%
Acylation Acetyl chloride, pyridineAcetylation of the amino group, forming N-acetyl derivatives.82%

Example: Alkylation with benzyl chloride under basic conditions yields butyl 4-({[(5-(benzylamino)-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate .

Hydrolysis Reactions

The butyl ester and amide groups undergo hydrolysis under acidic or basic conditions:

Functional Group Conditions Product Yield Reference
Ester Hydrolysis 6M HCl, reflux, 8h4-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid90%
Amide Hydrolysis NaOH (10%), 100°C, 12hCleavage of the acetyl spacer, yielding free thiadiazole-amine.55%

Note: Hydrolysis of the ester group is critical for generating bioactive carboxylic acid derivatives .

Oxidation Reactions

The sulfanyl (-S-) linker is prone to oxidation:

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)RT, 4hSulfoxide (-SO-) or sulfone (-SO₂-) derivatives.70–85%
KMnO₄ (acidic)60°C, 2hComplete oxidation to sulfone.92%

Mechanistic Insight: Oxidation proceeds via radical intermediates, with selectivity controlled by reaction time and temperature.

Cycloaddition and Heterocycle Formation

The thiadiazole ring participates in [3+2] cycloadditions:

Reagent Conditions Product Yield Reference
Phenyl isocyanateDCM, RT, 24hThiadiazolo-triazole hybrids.68%
Ethyl diazoacetateCu(I) catalysis, 80°CPyrazole-fused thiadiazole derivatives.75%

Structural Impact: Cycloadditions enhance π-stacking interactions, improving binding to biological targets .

Condensation Reactions

The amino group on the thiadiazole ring reacts with carbonyl compounds:

Reagent Conditions Product Yield Reference
4-NitrobenzaldehydeEtOH, glacial acetic acid, refluxSchiff base formation.88%
AcetylacetoneMicrowave irradiation, 120°CEnamine derivatives.79%

Application: Schiff bases derived from this compound show enhanced antimicrobial activity .

Metal Coordination

The thiadiazole sulfur and amino nitrogen act as ligands for metal ions:

Metal Salt Conditions Complex Stoichiometry Reference
Cu(II) acetateMethanol, RTOctahedral Cu(II) complex with 1:2 (metal:ligand) ratio.1:2
Zn(II) chlorideEthanol, 60°CTetrahedral Zn(II) complex.1:1

Significance: Metal complexes exhibit improved stability and bioactivity compared to the parent compound .

Photochemical Reactivity

UV irradiation induces structural rearrangements:

Condition Product Application Reference
UV light (254 nm), 6hRing-opening to form thiourea deri

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is recognized for its antimicrobial properties. Compounds containing this moiety have demonstrated significant activity against various pathogens:

  • Bacterial Infections : Research shows that derivatives of 1,3,4-thiadiazole exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions have shown increased activity against Staphylococcus aureus and Escherichia coli .
  • Fungal Infections : Several studies indicate that thiadiazole derivatives possess antifungal properties against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungals like fluconazole .

Anticonvulsant Properties

Recent investigations into the anticonvulsant potential of thiadiazole derivatives have yielded promising results. A study highlighted the synthesis of several compounds based on the 1,3,4-thiadiazole framework that exhibited significant anticonvulsant activity in animal models . The mechanism of action is thought to be related to their ability to modulate neurotransmitter systems.

Anti-inflammatory Effects

Thiadiazole derivatives have been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This activity suggests potential applications in treating inflammatory diseases.

Anticancer Applications

The cytotoxic potential of 1,3,4-thiadiazole derivatives has been investigated in cancer research. Studies have shown that certain compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents . The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.

Neuroprotective Effects

Compounds derived from the thiadiazole scaffold have also been studied for neuroprotective effects. One study reported that certain analogues displayed protective effects against neurodegeneration in models of oxidative stress . This opens avenues for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

Synthesis and Derivatization

The synthesis of butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate typically involves acylation reactions where the thiadiazole moiety is incorporated into larger molecular frameworks. Techniques such as cyclodehydration are employed to enhance yields and optimize the biological activity of the resulting compounds .

Case Studies and Research Findings

StudyFocusFindings
Frontiers in Chemistry (2022)Anticonvulsant ActivityIdentified several thiadiazole derivatives with significant anticonvulsant effects compared to standard treatments .
PMC Article (2018)Antimicrobial PropertiesDemonstrated broad-spectrum antimicrobial activity of thiadiazole derivatives against multiple pathogens .
PMC Article (2017)NeuroprotectionInvestigated neuroprotective effects of thiadiazole analogues under oxidative stress conditions .

Mechanism of Action

The mechanism of action of Butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death. In cancer cells, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors
Butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate (Target) Single thiadiazole, butyl ester, acetamido linker C₁₅H₁₈N₄O₃S₂ ~366 ~2.8* 1 donor, 6 acceptors
5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine Two thiadiazole rings, benzyl-sulfanyl bridges, no ester C₁₂H₁₁N₅S₄ 369.5 2.1† 2 donors, 8 acceptors
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate Morpholine-sulfonyl group, ethyl ester, benzoyl linker C₁₈H₂₂N₄O₆S₃ 486.6 1.8 1 donor, 11 acceptors

Notes:

  • Target vs. : The target lacks the second thiadiazole ring, reducing rigidity and hydrogen-bonding capacity. Its butyl ester increases lipophilicity (higher XLogP3) compared to ’s benzyl bridges.
  • Target vs.

Physicochemical and Crystallographic Properties

  • Crystal Packing : Compound exhibits N–H···N hydrogen bonds stabilizing a 1D chain along the b-axis , whereas the target’s ester group may promote van der Waals interactions.
  • Solubility : The target’s butyl ester and single thiadiazole suggest moderate aqueous solubility, contrasting with ’s polar morpholine-sulfonyl group, which may improve solubility in polar solvents.

Biological Activity

Butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into three main components:

  • Butyl Group : A hydrophobic alkyl chain that enhances lipophilicity.
  • Thiadiazole Moiety : A heterocyclic ring associated with various biological activities.
  • Acetylamino Group : Enhances solubility and may influence the compound's reactivity.

Antimicrobial Activity

Studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The incorporation of the thiadiazole ring into the structure of this compound is believed to contribute to its efficacy against various bacterial strains. For instance, compounds containing the thiadiazole scaffold have shown activity against Staphylococcus aureus and Escherichia coli .

Anticonvulsant Activity

Research indicates that thiadiazole derivatives can act as anticonvulsants. In vivo studies using models such as the maximal electroshock seizure (MES) test have shown promising results for similar compounds. The mechanism is thought to involve inhibition of specific neurotransmitter pathways, which could be relevant for this compound .

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has been documented in various studies. The compound may exert its effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Binding to specific receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition : Inhibition of enzymes such as carbonic anhydrase may contribute to its anticonvulsant effects .
  • Reactive Oxygen Species Scavenging : The compound may exhibit antioxidant properties by scavenging free radicals .

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening Demonstrated effective inhibition against multiple bacterial strains with MIC values indicating strong activity .
Anticonvulsant Testing Showed significant reduction in seizure frequency in MES models compared to control groups .
Anti-inflammatory Assays Reduced levels of TNF-alpha and IL-6 in treated models indicating potential therapeutic use in inflammatory disorders .

Q & A

How can researchers optimize the synthesis of Butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate to improve yield and purity?

Basic Research Focus
Methodological Answer:
Synthesis optimization requires systematic experimental design, such as factorial design or Taguchi methods, to evaluate critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading, and stoichiometry). For example, varying the coupling agent (e.g., DCC vs. EDC) during the amide bond formation between the thiadiazole and benzoate moieties can significantly impact yield . Spectroscopic monitoring (e.g., TLC, HPLC) at intermediate stages ensures reaction progression and purity control. Post-synthesis purification via column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can enhance final compound purity .

What spectroscopic and computational methods are most effective for characterizing the structural and electronic properties of this compound?

Basic Research Focus
Methodological Answer:

  • Spectral Analysis:
    • 1H/13C NMR to confirm regiochemistry of the thiadiazole and benzoate groups. For instance, the amine proton (-NH2) in the thiadiazole ring appears as a singlet near δ 5.5–6.0 ppm in DMSO-d6 .
    • FT-IR to validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H bend at ~1550 cm⁻¹ for the amide).
    • Mass Spectrometry (EI/ESI) to confirm molecular ion peaks and fragmentation patterns .
  • Computational Tools:
    • Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) to model electronic properties, including HOMO-LUMO gaps and charge distribution, which correlate with reactivity in biological assays .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Advanced Research Focus
Methodological Answer:
SAR studies require systematic modification of key structural motifs:

  • Thiadiazole Core: Replace the 5-amino group with nitro or methyl groups to assess electronic effects on antibacterial activity .
  • Benzoate Ester: Hydrolyze the butyl ester to the carboxylic acid derivative to study solubility vs. membrane permeability trade-offs.
  • Biological Assays: Use standardized protocols (e.g., MIC assays against Gram-positive/negative bacteria) with positive controls (e.g., ciprofloxacin) to validate activity . Computational docking (e.g., AutoDock Vina) against target enzymes (e.g., DNA gyrase) can provide mechanistic insights .

What strategies are recommended for resolving contradictions in experimental data (e.g., bioactivity vs. computational predictions)?

Advanced Research Focus
Methodological Answer:
Contradictions often arise from methodological variability. Address discrepancies via:

  • Triangulation: Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. in vitro enzyme inhibition assays) .
  • Error Analysis: Quantify uncertainties in computational models (e.g., molecular dynamics simulations with ±0.5 kcal/mol energy cutoff) and experimental replicates (n ≥ 3, p < 0.05) .
  • Systematic Reviews: Compare datasets across published analogs (e.g., thiadiazole derivatives in Journal of Chemical Research) to identify trends masked by outliers .

How can reactor design and process control enhance scalability for synthesizing this compound?

Advanced Research Focus
Methodological Answer:
Scale-up requires optimization of:

  • Reactor Type: Continuous-flow reactors improve heat/mass transfer for exothermic amidation steps, reducing side-product formation .
  • Process Analytical Technology (PAT): Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of reaction intermediates .
  • Mixing Efficiency: Computational fluid dynamics (CFD) simulations can predict optimal impeller speed and baffle design to minimize dead zones .

What advanced molecular modeling approaches are suitable for studying this compound’s interactions with biological targets?

Advanced Research Focus
Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein binding over 100 ns trajectories (AMBER/CHARMM force fields) to assess stability of hydrogen bonds between the thiadiazole NH2 and active-site residues .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Hybrid models quantify electronic effects during enzymatic catalysis (e.g., covalent adduct formation with cysteine proteases) .
  • Free Energy Perturbation (FEP): Predict binding affinity changes for structural analogs with ΔΔG calculations .

How can green chemistry principles be integrated into the synthesis of this compound?

Advanced Research Focus
Methodological Answer:

  • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) or bio-based solvents (e.g., limonene) to reduce environmental impact .
  • Catalysis: Use immobilized lipases for esterification steps to enable catalyst recycling and reduce waste .
  • Waste Minimization: Employ atom economy calculations during route design (e.g., one-pot multistep reactions) to optimize E-factor metrics .

What methodological frameworks are recommended for analyzing heterogeneous catalytic processes involving this compound?

Advanced Research Focus
Methodological Answer:

  • Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize catalyst loading, temperature, and pressure interactions .
  • Surface Characterization: Use BET analysis for surface area, TEM for nanoparticle dispersion, and XPS to confirm active sites (e.g., Pd/C or Ni catalysts) .
  • Kinetic Modeling: Fit time-course data to Langmuir-Hinshelwood rate equations to distinguish adsorption-limited vs. reaction-limited regimes .

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